![molecular formula C18H19ClN2O2S2 B2644042 (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one CAS No. 380881-70-9](/img/structure/B2644042.png)
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H19ClN2O2S2 and its molecular weight is 394.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
Synthesis and In Vivo Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, which likely include structural analogues of the compound , have been synthesized and tested for their anticancer and antiangiogenic effects in a mouse model. These compounds showed significant potential by reducing tumor volume, cell number, and enhancing the lifespan of tumor-bearing mice. The study highlights the derivatives' strong antiangiogenic properties and ability to suppress tumor-induced endothelial proliferation, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Synthesis for Antimicrobial and Antitumor Applications
New Routes for Synthesis of Derivatives : Research on the synthesis of 1,4-dihydropyridine derivatives using thioxothiazolidin-4-one compounds has been explored. These compounds, obtained through specific synthetic routes, have shown potential in various applications, including the development of compounds with antimicrobial properties (Stanovnik et al., 2002).
Antidiabetic Activity
Discovery of Potent New Derivatives Against Aldose Reductase : Derivatives of thioxothiazolidin-4-one, containing the piperidinyl moiety, have been synthesized and evaluated for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. This research suggests that some synthesized compounds could serve as leads for further modification to develop more effective inhibitors against aldose reductase (Areal et al., 2012).
Structural and Computational Studies
Crystal Structure and Computational Analysis : Studies on arylidene-imidazolone derivatives, including compounds similar to the one of interest, have been conducted to understand their possible conformations and interactions. X-ray diffraction and computational methods were used to examine these compounds, providing insights into their structural properties and potential pharmacological actions (Żesławska et al., 2018).
Miscellaneous Applications
Synthesis for Antioxidant and Surfactant Properties : Derivatives of thioxothiazolidin-4-one have been synthesized and tested for their antioxidant properties in local base oils, showing promising results. Additionally, the synthesis of nonionic surfactants based on these derivatives has been explored, evaluating their physico-chemical, surface properties, and biodegradability, indicating their potential in various industrial applications (Abdelmajeid et al., 2017).
Propriétés
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c19-14-7-3-2-6-13(14)12-15-17(23)21(18(24)25-15)11-8-16(22)20-9-4-1-5-10-20/h2-3,6-7,12H,1,4-5,8-11H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXBHZHVOMUWCA-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.